5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C28H27N5OS and its molecular weight is 481.62. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
One study synthesized and evaluated the anti-inflammatory activity of some thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products. These compounds showed promising anti-inflammatory activities, suggesting their potential as therapeutic agents for inflammation-related conditions (Tozkoparan et al., 1999).
Antimycobacterial and Antimicrobial Applications
Another study focused on the synthesis and antimycobacterial evaluation of new 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives. These compounds reported good activity against Mycobacterium tuberculosis, highlighting their potential as leads for developing new antitubercular drugs (Shinde et al., 2019).
Furthermore, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives were synthesized and evaluated for their antimicrobial activities. This research adds to the growing body of evidence supporting the therapeutic potential of triazole derivatives in treating microbial infections (Al‐Azmi & Mahmoud, 2020).
Anticancer Potential
Compounds related to the chemical structure of interest have also been explored for their anticancer activities. One study synthesized a series of compounds with potential anticancer activity, focusing on thiocarboximidopyrazolyl derivatives. These compounds were tested against various human cancer cell lines, with some showing significant potency (El-Naem et al., 2003).
Protective Effects Against Oxidative Stress
Additionally, thiazolo[3,2-b]-1,2,4-triazoles were investigated for their protective effects on ethanol-induced oxidative stress in mouse brain and liver. This research underscores the potential health benefits of these compounds beyond their antimicrobial and anti-inflammatory properties, suggesting they could help mitigate oxidative stress-related damage (Aktay et al., 2005).
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, often related to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Pharmacokinetics
Similar compounds with a thiazole ring are known to have diverse pharmacokinetic properties, often influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Thiazole derivatives have been found to have a wide range of effects, often related to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Action Environment
It is known that the action of similar compounds can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5OS/c34-27-26(35-28-29-20-30-33(27)28)25(23-14-8-3-9-15-23)32-18-16-31(17-19-32)24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,20,24-25,34H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEBTVSOFYWBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=C(N6C(=NC=N6)S5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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